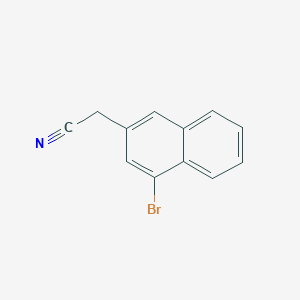
2-(4-Bromonaphthalen-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Bromonaphthalen-2-yl)acetonitrile" is not directly studied in the provided papers. However, the papers do provide insights into related chemical reactions and synthesis methods that could be relevant to the understanding of similar compounds. The first paper discusses the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile, which is a reaction that could potentially be analogous to reactions involving bromonaphthalene derivatives . The second paper describes the synthesis of a phosphonium ylide from triphenylphosphine and 5-bromovaleric acid in acetonitrile . This synthesis process could offer a parallel to the methods used in synthesizing bromonaphthalene derivatives.
Synthesis Analysis
The synthesis of related compounds in acetonitrile is discussed in the second paper, where ylide(4-carboxybutyl)triphenylphosphonium bromide is synthesized from triphenylphosphine and 5-bromovaleric acid . This synthesis involves the use of acetonitrile as a solvent, which is a common solvent in the synthesis of nitrile-containing compounds. Although the synthesis of "2-(4-Bromonaphthalen-2-yl)acetonitrile" is not explicitly described, the methodologies used in the synthesis of the ylide could be adapted for the synthesis of bromonaphthalene derivatives.
Molecular Structure Analysis
The structure of the synthesized ylide in the second paper was confirmed using IR and ^1HNMR . These techniques are crucial in determining the molecular structure of organic compounds, including "2-(4-Bromonaphthalen-2-yl)acetonitrile". While the papers do not provide direct information on the molecular structure of this specific compound, the methods mentioned are applicable for its structural analysis.
Chemical Reactions Analysis
The first paper provides an analysis of the oxidation reactions mediated by tris(4-bromophenyl)amine in acetonitrile . The study includes voltammetric and spectroscopic investigations, which suggest an EC' mechanism for the oxidation of 2,6-lutidine by the electrogenerated triaryl aminium radical cation. This insight into the oxidation mechanism in acetonitrile could be relevant to the chemical reactions that "2-(4-Bromonaphthalen-2-yl)acetonitrile" might undergo, particularly if it involves similar radical cation intermediates.
Physical and Chemical Properties Analysis
Neither paper directly addresses the physical and chemical properties of "2-(4-Bromonaphthalen-2-yl)acetonitrile". However, the electrochemical and spectroscopic techniques used in the first paper to study the oxidation products and kinetics , as well as the structural confirmation methods used in the second paper , are all relevant to the analysis of the physical and chemical properties of bromonaphthalene derivatives. These methods can be used to determine properties such as solubility, stability, and reactivity, which are essential for understanding the behavior of the compound in various environments.
Wissenschaftliche Forschungsanwendungen
Phosphorescence and Kinetic Studies
- The phosphorescence of bromonaphthalene derivatives, including 1-bromonaphthalene, has been observed in nitrogen-purged aqueous solutions containing ß-cyclodextrin. The addition of acetonitrile increases both the phosphorescence intensity and lifetime, leading to potential applications in photophysical studies (Turro et al., 1982).
Analytical Chemistry and Pharmaceutical Analysis
- A specific HPLC method has been developed for the quantitative determination of related compounds, including bromonaphthalene derivatives in pharmaceutical ingredients. This demonstrates its importance in ensuring the purity and quality of pharmaceutical products (Wagh et al., 2017).
Synthesis and Biological Evaluation
- Bromonaphthalene derivatives have been synthesized and evaluated for antimicrobial activities, showing potential for development in antimicrobial drugs (Sherekar et al., 2021).
Herbicidal Applications
- Certain bromonaphthalene derivatives have shown potent herbicidal activity, indicating potential for use in agricultural weed control (Wang et al., 2016).
Spectroscopic Investigations
- Bromonaphthalene derivatives have been studied for their room temperature phosphorescence properties in different media, contributing to our understanding of their photophysical behavior (Xiao, 1999).
Safety And Hazards
Safety considerations are essential when handling 2-(4-Bromonaphthalen-2-yl)acetonitrile:
- Toxicity : It may be toxic if ingested, inhaled, or absorbed through the skin.
- Handling : Researchers should use appropriate protective equipment (gloves, goggles, lab coat) and work in a well-ventilated area.
- Storage : Store it in a cool, dry place away from incompatible materials.
- Disposal : Follow proper disposal guidelines for hazardous chemicals.
Zukünftige Richtungen
Future research on 2-(4-Bromonaphthalen-2-yl)acetonitrile should focus on:
- Applications : Explore its potential applications in materials science, pharmaceuticals, and catalysis.
- Mechanistic Studies : Investigate its reactivity and mechanisms in detail.
- Synthetic Methods : Develop efficient and sustainable synthetic routes.
Eigenschaften
IUPAC Name |
2-(4-bromonaphthalen-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-12-8-9(5-6-14)7-10-3-1-2-4-11(10)12/h1-4,7-8H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAJOULTIGOOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413160 |
Source


|
| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromonaphthalen-2-yl)acetonitrile | |
CAS RN |
401469-73-6 |
Source


|
| Record name | 2-(4-bromonaphthalen-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

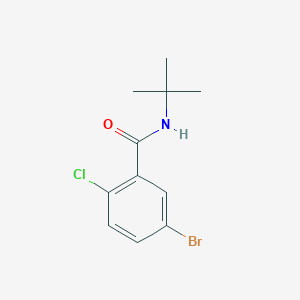

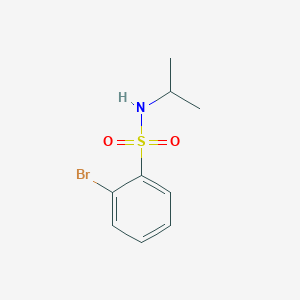
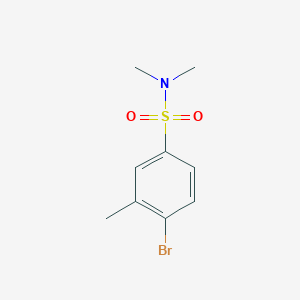

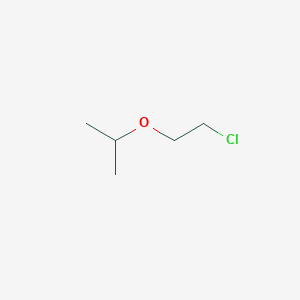
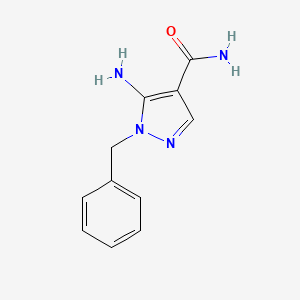
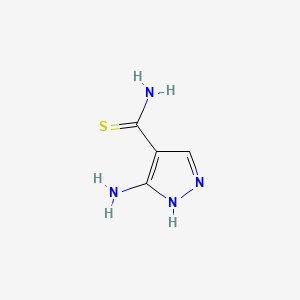
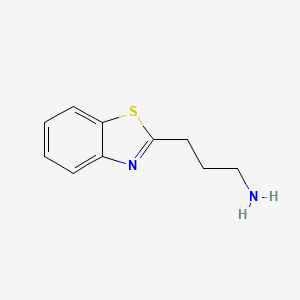

![2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B1277457.png)
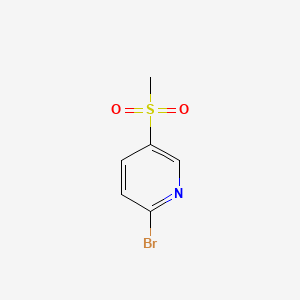

![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)